Technical Whitepaper: Profiling (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Advanced Drug Design
Technical Whitepaper: Profiling (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Advanced Drug Design
Executive Summary
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized, enantiopure chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Registered under the CAS number 2165755-17-7 [1], this compound structurally integrates a conformationally restricted cyclopropyl moiety with a stereodefined alpha-hydroxy ester.
This whitepaper provides an in-depth technical analysis of the compound, exploring its physicochemical baseline, its mechanistic utility in structure-based drug design, and the state-of-the-art biocatalytic protocols required for its asymmetric synthesis.
Physicochemical Profiling & Quantitative Data
Understanding the baseline metrics of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is critical for downstream synthetic planning and formulation. The following table summarizes its core quantitative data, validated through commercial analytical standards.
| Property | Specification / Value |
| CAS Number | 2165755-17-7 |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| Stereochemistry | (S)-enantiomer |
| Appearance | Colorless to pale yellow liquid |
| Purity (HPLC/LC-MS) | ≥ 97.0% |
| Enantiomeric Excess (ee) | > 99.0% |
| Storage Conditions | Sealed in dry environment, 2-8°C |
| SMILES Code | O=C(OC)CC1CC1 |
Mechanistic Role in Drug Design
The architectural design of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate offers three distinct pharmacophoric advantages when integrated into a larger API scaffold:
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Cyclopropyl Group for Metabolic Stability: The incorporation of a cyclopropyl ring significantly enhances the metabolic stability of the resulting molecule. The C-H bonds within the strained cyclopropyl ring possess higher bond dissociation energies compared to standard aliphatic chains, rendering them less susceptible to oxidative degradation by hepatic cytochrome P450 enzymes. Furthermore, it modulates lipophilicity and restricts the conformational flexibility of the molecule, locking it into a bioactive conformation[2].
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Enantiopure Alpha-Hydroxy Core: The (S)-configured hydroxyl group serves as a critical, stereospecific hydrogen bond donor and acceptor. In structure-based drug design, the precise spatial orientation of this hydroxyl group dictates the binding affinity to target kinases or enzyme active sites.
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Methyl Ester as a Synthetic Handle: The ester functionality acts as a versatile coupling handle for downstream amidation or saponification. Alternatively, it can be retained in the final molecule as a lipophilic prodrug moiety to enhance cellular permeability, later undergoing intracellular hydrolysis to release the active carboxylic acid[3].
Structural deconstruction of the compound's pharmacophoric utility in drug design.
Asymmetric Synthesis: Biocatalytic Protocol
While traditional asymmetric transfer hydrogenation (ATH) using chiral Ruthenium or Rhodium catalysts can yield alpha-hydroxy esters, modern pharmaceutical synthesis prioritizes biocatalysis. Biocatalysis offers superior enantioselectivity, operates under mild conditions, and completely avoids heavy metal toxicity—a critical regulatory requirement in drug development.
The following protocol details the asymmetric reduction of the prochiral precursor, methyl 3-cyclopropyl-2-oxopropanoate, using an engineered Ketoreductase (KRED) enzyme.
Causality & Experimental Design
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Enzyme Selection: A highly stereoselective KRED is chosen to ensure the exclusive formation of the (S)-enantiomer via a controlled hydride transfer to the Re-face of the ketone, bypassing the need for complex chiral resolution downstream.
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Cofactor Regeneration: NADP+ is economically prohibitive in stoichiometric amounts. A Glucose Dehydrogenase (GDH) / Glucose system is coupled to the reaction to continuously recycle NADPH, driving the thermodynamic equilibrium toward the product while minimizing raw material costs.
Step-by-Step Methodology
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Substrate Preparation: Dissolve 100 mmol of methyl 3-cyclopropyl-2-oxopropanoate in 50 mL of isopropanol. Causality: Isopropanol acts as a biocompatible co-solvent to enhance the solubility of the lipophilic substrate without denaturing the enzyme.
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Buffer & Cofactor Setup: In a 1 L jacketed bioreactor, prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.5 equivalents of D-glucose (150 mmol) and a catalytic amount of NADP+ (0.1 mmol).
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Enzyme Addition: Introduce 500 mg of the engineered (S)-selective KRED enzyme and 100 mg of GDH into the buffered solution. Stir gently at 250 rpm to avoid mechanical shear stress on the proteins.
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Reaction Initiation: Slowly dose the substrate solution into the bioreactor over 2 hours using a programmable syringe pump. Causality: Fed-batch dosing prevents localized substrate toxicity and enzyme inhibition, maintaining high catalytic turnover.
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Incubation & pH Control: Maintain the reaction at 30°C. The GDH-mediated oxidation of glucose produces gluconic acid, which will naturally lower the pH. Use an autotitrator to add 1M NaOH dropwise, strictly maintaining the pH at 7.0 to prevent enzyme denaturation.
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Self-Validating IPQC (In-Process Quality Control): At 4, 8, and 12 hours, withdraw 1 mL aliquots. Extract with ethyl acetate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Validation: The protocol is self-validating; the reaction is only deemed complete when substrate conversion is >99% and the (S)-enantiomer peak area is >99.5% relative to the (R)-enantiomer.
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Downstream Processing: Once validated, filter the mixture through a Celite pad to remove denatured proteins. Extract the aqueous filtrate with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.
Workflow for the biocatalytic asymmetric reduction to yield the (S)-enantiomer.
Conclusion
The (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate scaffold (CAS: 2165755-17-7) represents a critical nexus of metabolic stability and stereochemical precision. By employing self-validating biocatalytic workflows, researchers can reliably access this enantiopure building block with exceptional enantiomeric excess, thereby accelerating the development of next-generation targeted therapeutics.
References
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PubMed / National Institutes of Health (NIH). "Enantioselective reductive coupling of 1,3-enynes to glyoxalates mediated by hydrogen: asymmetric synthesis of beta,gamma-unsaturated alpha-hydroxy esters". Retrieved from:[Link]
Sources
- 1. 2165755-17-7|(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective reductive coupling of 1,3-enynes to glyoxalates mediated by hydrogen: asymmetric synthesis of beta,gamma-unsaturated alpha-hydroxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
